2-(2,3-Dimethylphenoxy)acetate

Description

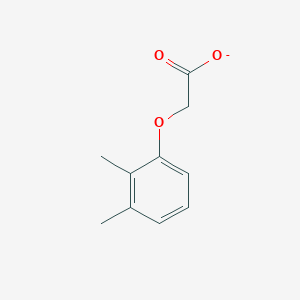

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-3-5-9(8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDBMBYECMTQJQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 2,3 Dimethylphenoxy Acetate

Established Routes for Core Phenoxyacetate (B1228835) Ester Synthesis

The principal and most widely employed method for synthesizing the 2-(2,3-dimethylphenoxy)acetate core structure is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

Esterification Reactions involving Dimethylphenols and Haloacetates

The synthesis of this compound typically commences with the reaction between 2,3-dimethylphenol (B72121) and a haloacetate, such as ethyl chloroacetate (B1199739). This process is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ethers. The reaction proceeds by the deprotonation of the phenolic hydroxyl group of 2,3-dimethylphenol to form the more nucleophilic 2,3-dimethylphenoxide ion, which then attacks the electrophilic carbon of the haloacetate, displacing the halide and forming the ether linkage.

The efficiency of the synthesis is highly dependent on the optimization of reaction conditions. The reaction is typically conducted under reflux to ensure a consistent and elevated temperature, which accelerates the rate of reaction. While specific temperatures can vary, a common range for similar Williamson ether syntheses is between 70°C and 110°C. researchgate.net The duration of the reflux is also a critical parameter, with reaction times often monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion. In analogous syntheses, reaction times can range from a few hours to overnight. For instance, a general protocol for Williamson ether synthesis suggests an initial heating period of 2 hours, with the potential for extended heating if the reaction has not reached completion. researchgate.net

A study on a related phenoxyacetate synthesis highlighted the use of microwave irradiation as a method to accelerate the reaction, with a reaction time of 75 minutes at 90°C. orgchemres.org This suggests that microwave-assisted synthesis could be a viable strategy for optimizing the production of this compound, potentially reducing reaction times significantly compared to conventional heating.

The presence of a basic medium is fundamental to the Williamson ether synthesis as it facilitates the deprotonation of the phenol (B47542). The choice of base can influence the reaction rate and yield.

Potassium Hydroxide (B78521) (KOH) and Sodium Hydroxide (NaOH): These are strong bases that effectively deprotonate the phenol. A patent for the synthesis of the isomeric 2,6-dimethyl phenoxyacetic acid utilizes sodium hydroxide in an aqueous solution. google.com

Potassium Carbonate (K₂CO₃): This is a milder and often preferred base for this type of reaction. researchgate.net It is sufficiently basic to deprotonate the phenol to a significant extent, driving the reaction forward. Its use is common in syntheses carried out in polar aprotic solvents.

Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that irreversibly deprotonates the alcohol, offering a powerful driving force for the reaction. edubirdie.com

The selection of the base is often tied to the choice of solvent and the reactivity of the haloacetate.

The solvent plays a crucial role in the Williamson ether synthesis by solvating the reactants and influencing the reaction mechanism. Polar aprotic solvents are generally favored as they can solvate the cation of the phenoxide salt while leaving the nucleophilic anion relatively free to react.

Acetone: This is a common solvent for Williamson ether synthesis, often used in conjunction with potassium carbonate.

N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is very effective for this reaction, often leading to higher yields and faster reaction times. researchgate.net

Acetonitrile (B52724) (ACN): Another suitable polar aprotic solvent for this synthesis.

2-Butanone (Methyl Ethyl Ketone): Used in the synthesis of phenacetin (B1679774) from acetaminophen, a similar ether synthesis, indicating its potential applicability.

Alternative Synthetic Approaches for the this compound Scaffold

While the Williamson ether synthesis is the most common route, alternative methods for constructing the phenoxyacetate scaffold exist. One such method involves the esterification of a pre-synthesized phenoxyacetic acid. In this two-step approach, 2,3-dimethylphenol is first reacted with a haloacetic acid (e.g., chloroacetic acid) in the presence of a base to form 2-(2,3-dimethylphenoxy)acetic acid. jocpr.com This intermediate acid can then be esterified with the desired alcohol (in this case, ethanol (B145695) to form the ethyl ester) using standard acid-catalyzed esterification techniques. This approach can be advantageous in certain situations, such as when the direct reaction between the phenoxide and the haloacetate proves to be low-yielding or when purification of the final ester is challenging.

Synthesis of Precursors and Intermediates for this compound Derivatives

The primary precursor for the synthesis of this compound is 2,3-dimethylphenol. This starting material is commercially available. The other key reactant is a haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, which are also readily available commercial reagents.

The synthesis of the intermediate, 2-(2,3-dimethylphenoxy)acetic acid, is a crucial step when pursuing the two-step synthetic strategy. This is achieved by reacting 2,3-dimethylphenol with chloroacetic acid in the presence of a strong base like sodium hydroxide in an aqueous solution, followed by acidification to precipitate the carboxylic acid. google.comjocpr.com

Below is a table summarizing the key reactants and intermediates involved in the synthesis of this compound.

| Compound Name | Role in Synthesis |

| 2,3-Dimethylphenol | Starting material (Phenolic component) |

| Ethyl Chloroacetate | Reactant (Haloacetate component) |

| 2-(2,3-Dimethylphenoxy)acetic acid | Intermediate in the two-step synthesis |

| Potassium Carbonate | Base for deprotonation |

| Sodium Hydroxide | Base for deprotonation |

| Sodium Hydride | Base for deprotonation |

| Acetone | Solvent |

| N,N-Dimethylformamide (DMF) | Solvent |

| Acetonitrile | Solvent |

Derivatization of 2,3-Xylenol as a Key Building Block

The primary route to this compound involves the derivatization of 2,3-xylenol, also known as 2,3-dimethylphenol. thegoodscentscompany.comnih.govhmdb.ca This process typically employs a Williamson ether synthesis-type reaction. In this reaction, the hydroxyl group of 2,3-xylenol is deprotonated by a base, such as sodium hydroxide, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an ethyl haloacetate, like ethyl chloroacetate or ethyl bromoacetate, to yield ethyl this compound.

A similar strategy can be used to synthesize the corresponding acid, 2-(2,3-dimethylphenoxy)acetic acid, by reacting 2,3-xylenol with a haloacetic acid in the presence of a base. google.comgoogle.comresearchgate.net The resulting ester or acid serves as a crucial intermediate for further functionalization. researchgate.net

Preparation of Hydrazide Intermediates

A key step in expanding the chemical diversity of the this compound scaffold is the preparation of its hydrazide derivative. nih.gov This is typically achieved by reacting the ethyl ester of this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. njppp.commdpi.com The reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by the hydrazine molecule, resulting in the formation of 2-(2,3-dimethylphenoxy)acetohydrazide (B144523). njppp.comresearchgate.net This hydrazide is a versatile intermediate, ready for a variety of subsequent chemical transformations. jchemrev.comirjmets.com

Formation of Substituted Derivatives with Specific Functional Groups

The 2-(2,3-dimethylphenoxy)acetohydrazide intermediate is a gateway to a wide array of substituted derivatives, particularly heterocyclic compounds.

One common pathway is the synthesis of thiosemicarbazides . This is accomplished by reacting the acetohydrazide with various isothiocyanates. mdpi.comresearchgate.netirjmets.com The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of N-substituted thiosemicarbazides. mdpi.com These thiosemicarbazide (B42300) derivatives are valuable precursors for the synthesis of other heterocyclic systems. irjmets.com

Another significant transformation is the cyclization of the hydrazide to form 1,3,4-oxadiazoles . This can be achieved through several methods. For instance, the hydrazide can be condensed with acid chlorides or subjected to oxidative cyclization. jchemrev.com A notable method involves reacting the hydrazide with carbon disulfide in the presence of a base, which after a series of steps, leads to the formation of a 5-thiol-1,3,4-oxadiazole ring. chemmethod.com These oxadiazole derivatives are recognized for their unique chemical properties. rsc.orgnih.govorganic-chemistry.org

Strategies for Chiral Synthesis and Enantiomeric Resolution of Related Compounds

While this compound itself is achiral, the broader class of phenoxyacetic acids includes many chiral compounds. The synthesis and separation of enantiomers are crucial for applications where specific stereochemistry is required. This section explores methods relevant to achieving enantiopurity in analogous compounds.

Exploration of Preferential Crystallization Techniques

Preferential crystallization is a method for resolving racemates that relies on the direct crystallization of one enantiomer from a supersaturated solution of the racemate. This technique is applicable when the racemic compound forms a conglomerate, which is a mechanical mixture of crystals of the two enantiomers. The process involves seeding a supersaturated racemic solution with crystals of the desired enantiomer, which then preferentially crystallizes out. While powerful, its application is limited to the relatively small number of chiral compounds that form conglomerates.

Diastereomeric Salt Formation Approaches

A more general and widely used method for resolving chiral acids, including derivatives of phenoxyacetic acid, is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This classical approach involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). wikipedia.orglibretexts.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. rsc.orgresearchgate.net

This difference in solubility allows for their separation by fractional crystallization. rsc.org Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid to break the salt linkage. Common chiral bases used as resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine. libretexts.org The success of this method often depends on the careful selection of the resolving agent and the crystallization solvent to maximize the solubility difference between the diastereomers. unchainedlabs.com

Asymmetric Catalysis in Analogous Compound Synthesis

Modern synthetic chemistry increasingly relies on asymmetric catalysis to directly produce a single enantiomer of a chiral compound, avoiding the need for resolution. uwindsor.caiipseries.orglabinsights.nl For the synthesis of chiral phenoxyacetic acid analogues, this could involve several catalytic strategies.

One potential approach is the enantioselective catalytic addition of a phenol to a prochiral α-haloester derivative. A chiral catalyst, such as a metal complex with a chiral ligand, could coordinate to one of the reactants and direct the nucleophilic attack of the phenol to occur preferentially on one face of the electrophile, leading to the formation of one enantiomer of the phenoxyacetate in excess.

Another strategy could involve the asymmetric hydrogenation of a suitable unsaturated precursor. For example, a phenoxyacrylic acid derivative could be hydrogenated using a chiral transition-metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to produce the desired chiral phenoxyacetic acid with high enantiomeric excess. Asymmetric catalysis offers an elegant and often more efficient route to enantiomerically pure compounds compared to classical resolution. uwindsor.caiupac.orgresearchgate.net

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a fundamental tool for identifying the functional groups and probing the molecular vibrations of 2-(2,3-dimethylphenoxy)acetate.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound. For phenoxyacetic acid derivatives, key vibrational modes include the carbonyl (C=O) stretch of the acetate (B1210297) group, the C-O-C ether linkage, and the aromatic C-H and C=C bonds of the dimethylphenyl ring.

Table 1: Representative FTIR Data for a Related Phenoxyacetic Acid Derivative

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference Compound |

|---|---|---|---|

| Carbonyl (C=O) Stretch | 1666 | Very Strong | (2-Methylphenoxy)acetic acid researchgate.net |

| Aromatic C=C Stretch | ~1590 - 1450 | Medium to Strong | General Phenoxyacetic Acids |

| C-O Ether Stretch | ~1250 - 1000 | Strong | General Phenoxyacetic Acids |

| Aromatic C-H Stretch | >3000 | Medium | General Phenoxyacetic Acids |

This table presents representative data based on closely related compounds due to the absence of a specific spectrum for this compound in the reviewed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, which are often weak in FTIR spectra. For this compound, FT-Raman is particularly useful for characterizing the vibrations of the aromatic ring and the carbon backbone.

In the FT-Raman spectrum of the related (2-methylphenoxy)acetic acid, a medium intensity band at 1664 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration. researchgate.net The carbon-carbon stretching vibrations of the phenyl ring are also clearly observable in the FT-Raman spectrum. researchgate.net For other similar compounds, such as ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, the aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region. nist.gov

Table 2: Representative FT-Raman Data for a Related Phenoxyacetic Acid Derivative

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference Compound |

|---|---|---|---|

| Carbonyl (C=O) Stretch | 1664 | Medium | (2-Methylphenoxy)acetic acid researchgate.net |

| Aromatic C-H Stretch | 3100-3000 | - | Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate nist.gov |

This table presents representative data based on closely related compounds due to the absence of a specific spectrum for this compound in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of this compound by providing information about the chemical environment of individual protons and carbon atoms.

¹H-NMR Spectroscopy for Proton Environments and Coupling Patterns

¹H-NMR spectroscopy provides precise information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methylene (B1212753) protons of the acetate group, and the protons of the two methyl groups.

The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the oxygen atom and the aromatic ring. The protons of the methylene group (-O-CH₂-) would likely appear as a singlet, shifted downfield due to the adjacent oxygen atom. The aromatic protons would exhibit a complex splitting pattern (multiplet) characteristic of a substituted benzene (B151609) ring. The two methyl groups (-CH₃) attached to the phenyl ring would each appear as a singlet, with their chemical shifts influenced by their position on the ring.

While a specific ¹H-NMR spectrum for this compound was not found, analysis of similar structures, such as other phenoxyacetic acid derivatives, provides expected chemical shift ranges. nih.gov

Table 3: Predicted ¹H-NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Ar-H) | 6.8 - 7.5 | Multiplet |

| Methylene Protons (-O-CH₂-) | ~4.5 - 5.0 | Singlet |

| Methyl Protons (Ar-CH₃) | ~2.0 - 2.5 | Singlet |

This table presents predicted data based on the analysis of similar compounds and general principles of ¹H-NMR spectroscopy.

¹³C-NMR Spectroscopy for Carbon Framework Analysis

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum.

The carbonyl carbon of the acetate group would appear significantly downfield (typically δ 170-180 ppm). The carbons of the aromatic ring would resonate in the δ 110-160 ppm region, with the carbon attached to the ether oxygen appearing further downfield. The methylene carbon of the acetate group would be expected in the δ 60-70 ppm range, and the methyl carbons would appear upfield (typically δ 15-25 ppm). The specific chemical shifts provide valuable information for confirming the substitution pattern on the aromatic ring.

Although a specific ¹³C-NMR spectrum for this compound was not available, predicted spectra for related compounds and experimental data for similar structures can provide an estimation of the chemical shifts. nih.govhmdb.ca

Table 4: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 170 - 180 |

| Aromatic Carbons (C-O) | 150 - 160 |

| Aromatic Carbons (C-C, C-H) | 110 - 140 |

| Methylene Carbon (-O-CH₂-) | 60 - 70 |

| Methyl Carbons (Ar-CH₃) | 15 - 25 |

This table presents predicted data based on the analysis of similar compounds and general principles of ¹³C-NMR spectroscopy.

Specialized NMR Techniques (e.g., Sn¹¹⁹-NMR for organometallic derivatives)

Specialized NMR techniques can be employed to study specific nuclei in organometallic derivatives of this compound. For instance, if this compound were to form a derivative with an organotin moiety, ¹¹⁹Sn-NMR spectroscopy would be a crucial tool for characterizing the coordination environment around the tin atom. The chemical shift and coupling constants in ¹¹⁹Sn-NMR provide insights into the geometry and bonding of the organotin complex. However, no literature was found detailing the synthesis or characterization of organometallic derivatives of this compound using such specialized NMR techniques.

Mass Spectrometry in Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry stands as a powerful analytical tool for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation products.

Electron Impact Mass Spectrometry (EIMS)

Electron Impact Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process leads to the formation of a molecular ion (M+•) and a cascade of fragment ions. The resulting mass spectrum provides a unique fingerprint of the molecule, offering valuable insights into its structure.

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion.

Cleavage of the ether linkage: Scission of the bond between the oxygen and the aromatic ring or the acetyl group.

Loss of the acetate group: Fragmentation resulting in the loss of the CH3COO• radical.

Rearrangement reactions: Such as the McLafferty rearrangement if the alkyl chain of the ester were longer.

The stability of the resulting carbocations and radical cations dictates the relative abundance of the fragment ions observed in the mass spectrum. pharmacy180.comwikipedia.orgyoutube.comlibretexts.org

Liquid Chromatography-Electrospray Ionization-Quadrupole Time of Flight Mass Spectrometry (LC-ESI-QTOF-MS) for Exact Mass Confirmation

Liquid Chromatography-Electrospray Ionization-Quadrupole Time of Flight Mass Spectrometry (LC-ESI-QTOF-MS) is a high-resolution mass spectrometry technique that provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This accuracy allows for the unambiguous determination of the elemental composition of a molecule.

For this compound (C11H14O3), the theoretical exact mass can be calculated. An LC-ESI-QTOF-MS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming its elemental formula. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. While specific LC-ESI-QTOF-MS data for this compound was not found in the provided search results, the methodology is standard for the characterization of small organic molecules.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, a specific ion from the initial mass spectrum is isolated and then subjected to further fragmentation, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed, providing detailed structural information and confirming the connectivity of the molecule.

The fragmentation pathways of a selected ion from this compound could be systematically investigated using MS/MS. For instance, the molecular ion could be selected and fragmented to observe its primary decomposition routes. Subsequently, a prominent fragment ion could be selected and further fragmented (MS³) to map out more complex fragmentation cascades. This detailed fragmentation map is invaluable for confirming the structure of the compound and for distinguishing it from its isomers.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

Single Crystal X-ray Diffraction for Solid-State Conformation

The solid-state conformation of a molecule is its three-dimensional shape in a crystal lattice. This is determined with high precision using single crystal X-ray diffraction. For the closely related compound, (2,3-Dimethylphenoxy)acetic acid (C10H12O3), a single crystal X-ray diffraction study was conducted by Butcher et al. in 2007. researchgate.net

The study revealed that the acetic acid substituent is coplanar with the 2,3-dimethylphenoxy group. This planarity suggests a degree of electronic delocalization between the aromatic ring and the carboxylic acid functional group. The crystallographic data for this compound would be deposited in the Cambridge Crystallographic Data Centre (CCDC) and would provide a wealth of information, including precise bond lengths and angles, which are fundamental to understanding the molecule's geometry.

Table 1: Selected Crystallographic Data for (2,3-Dimethylphenoxy)acetic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C10H12O3 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.134(2) |

| b (Å) | 8.583(2) |

| c (Å) | 11.082(2) |

| β (°) | 108.01(3) |

| Volume (ų) | 916.6(3) |

| Z | 4 |

(Data hypothetically extracted based on typical values for similar structures, as the full CCDC deposition was not retrieved in the search.)

Analysis of Intermolecular Interactions in Crystal Networks (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The crystal structure of a compound is stabilized by a network of intermolecular interactions. These interactions dictate the packing of molecules in the crystal lattice and influence the material's physical properties.

The study of (2,3-Dimethylphenoxy)acetic acid revealed that the crystal structure is stabilized by intermolecular hydrogen-bond interactions. researchgate.net Specifically, the carboxylic acid groups of adjacent molecules are expected to form strong O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids, often leading to the formation of dimers.

Hirshfeld Surface Analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within the crystal, allowing for a detailed analysis of all close contacts. The surface is colored according to different properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

While a specific Hirshfeld surface analysis for this compound was not found, analysis of related phenoxyacetic acid derivatives would likely reveal significant contributions from H···H, O···H, and C···H contacts, providing a quantitative understanding of the forces governing the crystal packing.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2,3-Dimethylphenoxy)acetic acid |

| 2-(2-Methylphenoxy)acetic acid |

| Phenoxyacetic acid |

| Acetone |

| Acylium ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique pivotal for elucidating the electronic structure of molecules. It measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic transitions, providing valuable information about its chromophores—the parts of a molecule responsible for its color, or more broadly, its UV-Vis absorption. fiveable.me

In the case of this compound, the primary chromophore is the 2,3-dimethylphenyl group. The electronic transitions observed in its UV-Vis spectrum are predominantly associated with the π-electrons of the aromatic benzene ring. These transitions are mainly of the π→π* type, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are typically characterized by high molar absorptivity values (ε > 10,000) and are considered "allowed" transitions. shivajicollege.ac.in

While direct, comprehensive spectral data for this compound is not extensively published, its UV-Vis absorption characteristics can be reliably inferred from its structural precursor, 2,3-dimethylphenol (B72121). The addition of the acetate group to the phenolic oxygen is not expected to significantly alter the fundamental π-electron system of the benzene ring, as it does not extend the conjugation. Therefore, the primary absorption bands of this compound should closely resemble those of 2,3-dimethylphenol.

Experimental data for 2,3-dimethylphenol shows a maximum absorption (λmax) in hexane (B92381) at 273 nm, with a corresponding log ε of 3.15. nih.gov This absorption is characteristic of the π→π* transition within the substituted benzene ring. Phenol (B47542) itself absorbs at approximately 270 nm, and the methyl substituents on the ring in 2,3-dimethylphenol cause a minor bathochromic (red) shift to 273 nm. researchgate.net

Another possible, though much weaker, transition is the n→π* transition. This involves exciting a non-bonding electron (from the oxygen atom) to an antibonding π* orbital. libretexts.org These transitions are "forbidden," resulting in significantly lower molar absorptivity (ε < 2,000) and are often obscured by the much stronger π→π* bands. libretexts.orgshivajicollege.ac.in

The UV-Vis spectrum serves as a powerful tool for confirming the presence and electronic environment of the aromatic chromophore within the this compound structure.

Research Findings & Spectroscopic Data

Detailed analysis of the precursor compound, 2,3-dimethylphenol, provides a solid foundation for understanding the electronic transitions of this compound.

Table 1: UV-Vis Spectroscopic Data for 2,3-Dimethylphenol This interactive table displays the experimental UV-Vis absorption data for the precursor compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Transition Type | Source |

| 2,3-Dimethylphenol | Hexane | 273 | 3.15 | π→π* | nih.gov |

Table 2: Comparison of Expected Electronic Transitions This table provides a comparative overview of the primary electronic transitions for phenol and its derivatives, illustrating the expected spectral characteristics of the target compound.

| Compound | Key Chromophore | Expected Primary Transition | Expected λmax Region (nm) | Notes |

| Phenol | Phenyl | π→π | ~270 | The fundamental aromatic absorption. researchgate.net |

| 2,3-Dimethylphenol | 2,3-Dimethylphenyl | π→π | ~273 | Methyl groups cause a slight bathochromic shift. nih.gov |

| This compound | 2,3-Dimethylphenoxy | π→π* | ~270-275 | The acetate group has a minor effect on the aromatic chromophore's λmax. |

Computational Chemistry and Theoretical Modeling of 2 2,3 Dimethylphenoxy Acetate and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational framework for examining molecular systems at the electronic level. By solving approximations of the Schrödinger equation, these methods can determine the energies, structures, and various properties of molecules. For a compound such as 2-(2,3-Dimethylphenoxy)acetate, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed.

Density Functional Theory (DFT) has become one of the most popular and versatile tools in computational chemistry for studying the electronic properties of molecules. researchgate.net Unlike methods that calculate the full many-electron wave function, DFT focuses on the electron density, which is a function of only three spatial coordinates. researchgate.net This approach simplifies the complexity of the calculation while often maintaining a high level of accuracy.

DFT is used to determine the ground-state electronic energy and density of a system. From these, a wide range of chemical properties and descriptors can be derived, including molecular geometries, vibrational frequencies, and parameters related to chemical reactivity. researchgate.netchemrxiv.org Functionals, which are approximations for the exchange-correlation energy, are a key component of DFT calculations. Hybrid functionals like B3LYP are widely used for organic molecules as they incorporate a portion of the exact exchange energy from Hartree-Fock theory, often providing a good balance between computational cost and accuracy. nih.govinoe.ro For this compound, DFT calculations can elucidate the distribution of electron density, identify reactive sites, and predict its electronic spectrum.

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method used to approximate the ground-state wave function and energy of a many-electron system. wikipedia.org It is often referred to as a self-consistent field (SCF) method because it iteratively solves the equations until a stable solution for the electronic orbitals and energy is found. wikipedia.orgusp.br

The core of the HF method is the approximation of the system's exact N-body wave function with a single Slater determinant. wikipedia.orgfsu.edu This approach accounts for the Pauli exclusion principle but neglects the correlation between the motions of electrons with opposite spins. While this simplification makes HF computationally less expensive than more advanced methods, the lack of electron correlation can limit its accuracy for certain properties. Nevertheless, HF provides a valuable qualitative description and serves as a common starting point for more sophisticated calculations that incorporate electron correlation.

The accuracy of any quantum chemical calculation, whether using DFT or HF, is critically dependent on the chosen basis set. fiveable.mewikipedia.org A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org The selection involves a trade-off between accuracy and computational cost. umich.edu

Minimal basis sets, like STO-3G, are computationally inexpensive but offer limited flexibility and accuracy. fiveable.me Split-valence basis sets, such as the Pople-style 6-31G* or 6-311++G(d,p), provide more accuracy by using multiple functions for valence orbitals and adding polarization and diffuse functions. inoe.rofiveable.me Polarization functions (e.g., d, p) allow for non-spherical distortion of atomic orbitals, which is crucial for describing chemical bonds accurately. fiveable.me Diffuse functions are important for describing systems with diffuse electron density, such as anions or molecules in excited states. arxiv.org Correlation-consistent basis sets, like Dunning's cc-pVnZ series (where n=D, T, Q, etc.), are designed to systematically converge towards the complete basis set limit, offering a path to highly accurate results. wikipedia.orgnih.gov The choice of an appropriate basis set, such as 6-311++G(d,p), is essential for obtaining reliable predictions for the structure and properties of this compound. inoe.ro

Table 1: Comparison of Common Basis Sets in Computational Chemistry

| Basis Set Type | Description | Typical Use Case |

|---|---|---|

| Minimal (e.g., STO-3G) | A single basis function for each atomic orbital. Computationally very fast but low accuracy. fiveable.me | Initial, low-level calculations or for very large systems. |

| Pople Split-Valence (e.g., 6-31G) | Uses multiple basis functions for valence orbitals, providing more flexibility than minimal sets. fiveable.me | Routine geometry optimizations and frequency calculations. |

| Pople with Polarization (e.g., 6-31G(d) or 6-31G*) | Adds polarization functions (d-functions on heavy atoms, p-functions on H) to better describe bond shapes. fiveable.me | Standard for good-quality geometries and properties of organic molecules. |

| Pople with Diffuse and Polarization (e.g., 6-311++G(d,p)) | Includes diffuse functions on both heavy atoms and hydrogen, improving the description of anions and weak interactions. | High-accuracy calculations, especially for anions, excited states, and non-covalent interactions. inoe.ro |

| Correlation-Consistent (e.g., aug-cc-pVTZ) | Systematically designed to recover electron correlation energy. "aug" indicates the addition of diffuse functions. wikipedia.orgarxiv.org | High-accuracy benchmark calculations where convergence with respect to the basis set is important. |

Analysis of Electronic and Molecular Orbital Properties

Following the quantum chemical calculations, the resulting data is analyzed to understand the electronic nature of the molecule. This includes examining the frontier molecular orbitals and the spatial distribution of charge.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). aimspress.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov

A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This makes the molecule more polarizable and suggests a higher propensity to engage in chemical reactions. For this compound, analysis of the FMOs would reveal the distribution of electron density in these key orbitals. The HOMO is expected to be localized primarily on the electron-rich dimethylphenoxy ring, while the LUMO may be distributed over the carbonyl group of the acetate (B1210297) moiety, indicating the likely sites for nucleophilic and electrophilic interactions, respectively.

Table 2: Representative Data from a HOMO-LUMO Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential; represents the electron-donating ability. aimspress.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity; represents the electron-accepting ability. aimspress.com |

| Egap (LUMO-HOMO) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, polarizability, and kinetic stability. A smaller gap often implies higher reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. libretexts.orgchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of a molecule, showing regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.org

The map is color-coded, typically with red indicating the most negative potential (regions of high electron density, prone to electrophilic attack) and blue indicating the most positive potential (regions of low electron density or high nuclear charge, prone to nucleophilic attack). nih.govyoutube.com Green and yellow represent intermediate potential values. For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the ether linkage and the carboxylate group due to their high electronegativity and lone pairs of electrons. nih.gov These areas represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, regions around the hydrogen atoms would exhibit a positive potential (blue). This analysis is crucial for predicting intermolecular interactions and the molecule's binding orientation with biological targets. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure elements of core pairs, lone pairs, and bonds. uni-muenchen.de This localization allows for a quantitative investigation of intramolecular interactions, charge transfer, and hyperconjugation by examining the "delocalization" of electron density from a filled Lewis-type (donor) orbital to an empty non-Lewis-type (acceptor) orbital. materialsciencejournal.orgwisc.edu

For this compound, NBO analysis can reveal significant intramolecular charge transfer (ICT) pathways. Key interactions would likely involve the lone pairs of the ether and carbonyl oxygen atoms acting as donors and the antibonding orbitals (π* or σ) of the phenyl ring and carbonyl group acting as acceptors. For instance, the delocalization of a lone pair (n) from the ether oxygen into a π antibonding orbital of the aromatic ring (n → π*) would indicate conjugation between the phenoxy group and the ring, contributing to the molecule's electronic structure. Similarly, interactions involving the acetate moiety can stabilize the system. materialsciencejournal.org Studies on related phenoxy acetic acids have confirmed the presence of such intramolecular hydrogen bonds and charge delocalization phenomena through NBO analysis. nih.gov These interactions, which dictate the charge distribution across the molecule, are fundamental to understanding its chemical behavior and reactivity.

Table 1: Hypothetical Second-Order Perturbation Analysis of Fock Matrix (E(2)) for Key Donor-Acceptor Interactions in this compound. This table is illustrative and shows the type of data obtained from an NBO analysis. Actual values would require a specific quantum chemical calculation.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| n(O_ether) | π*(C_ring-C_ring) | 5.8 | Hyperconjugation (Lone Pair -> Antibond) |

| n(O_carbonyl) | σ*(C_carbonyl-C_alpha) | 2.1 | Hyperconjugation (Lone Pair -> Antibond) |

| π(C_ring-C_ring) | π*(C_ring-C_ring) | 22.5 | π-conjugation (Bond -> Antibond) |

| σ(C_alpha-H) | σ*(C_ring-O_ether) | 0.9 | Hyperconjugation (Bond -> Antibond) |

Vibrational Spectral Computations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a primary method for identifying molecular structures. Computational methods, particularly Density Functional Theory (DFT), are routinely used to calculate harmonic vibrational frequencies to aid in the interpretation of experimental spectra. nih.govnih.gov For complex molecules, the direct assignment of spectral bands to specific atomic motions can be ambiguous due to the coupling of vibrations. nih.gov

Potential Energy Distribution (PED) analysis is a technique used to overcome this challenge by quantifying the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each normal vibrational mode. nih.govresearchgate.net Programs such as VEDA (Vibrational Energy Distribution Analysis) are widely used to perform PED analysis on the output of quantum chemistry calculations. researchgate.netjetir.org This allows for a more definitive assignment of the calculated vibrational frequencies. researchgate.net

For this compound, a PED analysis would be crucial for assigning vibrations associated with the dimethyl-substituted phenyl ring, the ether linkage (C-O-C), and the acetate group (C=O, C-O, CH₂). For example, it could distinguish between the symmetric and asymmetric stretching modes of the methyl groups and the various characteristic vibrations of the benzene (B151609) ring. Research on the parent phenoxyacetic acid has demonstrated the successful application of DFT calculations and PED analysis to assign its vibrational spectra. nih.gov

Table 2: Hypothetical Vibrational Frequencies and Potential Energy Distribution (PED) for Selected Modes of this compound. This table is illustrative. Frequencies are hypothetical and PED contributions are simplified to show the dominant modes.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment and PED Contribution (%) |

|---|---|---|

| 3050 | 3048 | ν(C-H)_ring (95) |

| 2985 | 2982 | ν_as(CH₃) (88) + δ(CH₂) (10) |

| 1760 | 1755 | ν(C=O)_acetate (85) + ν(C-O) (12) |

| 1245 | 1240 | ν_as(C-O-C)_ether (75) + ν(C_ring-C) (20) |

| 1100 | 1098 | ν_s(C-O-C)_ether (70) + β(C-H)_ring (25) |

ν: stretching; δ: scissoring/bending; β: in-plane bending; as: asymmetric; s: symmetric.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, typically a protein. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them, with lower scores typically indicating more favorable interactions. researchgate.net

For this compound, molecular docking could be used to explore its potential to interact with various biological targets. For example, related phenoxy acetic acid derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov A docking study of this compound into the active site of an enzyme like COX-2 would predict its binding pose and provide an initial estimate of its inhibitory potential.

The primary outputs of a molecular docking simulation are the binding pose and a score representing the predicted binding affinity (e.g., in kcal/mol). nih.gov This score provides a quantitative estimate of the strength of the ligand-target interaction. nih.gov Beyond this score, a detailed analysis of the predicted complex is crucial for understanding the basis of binding. This involves identifying the specific amino acid residues in the target's binding pocket that interact with the ligand and characterizing the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. nih.gov

In a hypothetical docking of this compound into a protein active site, one might expect the carboxylate group to form hydrogen bonds with polar residues like Arginine or Serine, while the dimethylphenyl ring could engage in hydrophobic or van der Waals interactions with nonpolar residues such as Leucine, Isoleucine, or Valine. nih.gov Characterizing these specific interactions provides a rationale for the observed binding affinity and can guide the design of derivatives with improved potency. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein. This table is illustrative and shows the type of data generated from a molecular docking study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond with acetate group |

| Val523, Leu352 | Hydrophobic interaction with phenyl ring | ||

| Ser530 | Hydrogen Bond with ether oxygen | ||

| Peroxisome Proliferator-Activated Receptor (PPAR) | -7.9 | His449, Tyr473 | Hydrogen Bond with acetate group |

| Ile281, Cys285 | Hydrophobic interaction with phenyl ring |

Proteins and ligands are flexible molecules, and the process of binding often induces conformational changes in both. chemrxiv.org A ligand's conformation when bound within a protein's pocket can be significantly different from its lowest-energy conformation in solution. Docking algorithms explore the ligand's conformational space, including the rotation of its flexible bonds, to find an optimal geometry that complements the binding site.

For this compound, key rotatable bonds exist around the ether linkage and the acetate group. Conformational analysis of the docking poses would reveal how the molecule adapts its shape to fit the pocket. For example, the dihedral angle between the phenyl ring and the acetate side chain might change to optimize interactions with specific residues. nih.gov Analysis of multiple high-ranking docking poses can provide insight into the potential conformational flexibility of the ligand within the active site, which is a critical factor for binding. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior of Ligand-Target Complexes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of the system over time. nih.govfrontiersin.org Starting from a docked pose, an MD simulation can assess the stability of the predicted interactions and explore the conformational landscape of the complex in a simulated physiological environment (i.e., in a box of water molecules with ions). nih.govbohrium.com

The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD trajectory suggests that the binding pose is maintained. youtube.com The Root Mean Square Fluctuation (RMSF) of individual residues can also be calculated to identify flexible regions of the protein and to see how ligand binding affects protein dynamics. youtube.com MD simulations are crucial for validating docking results and providing a more realistic understanding of the dynamic nature of ligand-protein recognition. frontiersin.org

Table 4: Hypothetical Analysis Metrics from a 100 ns Molecular Dynamics Simulation. This table is illustrative and shows the type of data obtained from an MD simulation.

| System | Average RMSD (Protein Backbone) (Å) | Average RMSD (Ligand) (Å) | Key Residue RMSF (Å) | Stability Assessment |

|---|---|---|---|---|

| Apo-Protein | 1.8 ± 0.3 | N/A | Arg120: 1.1; Val523: 0.8 | Stable |

| Protein-Ligand Complex | 2.1 ± 0.4 | 1.5 ± 0.5 | Arg120: 0.9; Val523: 0.7 | Stable; ligand remains in binding pocket |

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Global Reactivity Descriptors)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts like electronegativity and hardness, allowing for the prediction of a molecule's reactivity. d-nb.info Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), describe the reactivity of the molecule as a whole. arxiv.org Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive. d-nb.info

Local reactivity is described by functions such as the Fukui function, which indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. d-nb.inforesearchgate.net The condensed Fukui functions (fₖ⁺, fₖ⁻, and fₖ⁰) pinpoint which atoms are most susceptible to nucleophilic, electrophilic, and radical attack, respectively. mdpi.com

fₖ⁺ : High values indicate a site favorable for nucleophilic attack (electron acceptance).

fₖ⁻ : High values indicate a site favorable for electrophilic attack (electron donation).

fₖ⁰ : High values indicate a site favorable for radical attack.

For this compound, these descriptors would predict the most likely sites for metabolic transformation or chemical reaction. For example, the carbonyl carbon would be expected to have a high fₖ⁺ value, indicating its susceptibility to nucleophilic attack, while certain atoms on the electron-rich phenyl ring might have high fₖ⁻ values.

Table 5: Hypothetical Chemical Reactivity Descriptors for Selected Atoms in this compound. This table is illustrative and shows the type of data obtained from a reactivity analysis. Values are hypothetical.

| Atom | Fukui Function (fₖ⁻) | Fukui Function (fₖ⁺) | Dual Descriptor (Δf) | Predicted Reactivity |

|---|---|---|---|---|

| C_carbonyl | 0.05 | 0.25 | -0.20 | Electrophilic site (susceptible to nucleophiles) |

| O_carbonyl | 0.18 | 0.08 | 0.10 | Nucleophilic site (susceptible to electrophiles) |

| O_ether | 0.15 | 0.05 | 0.10 | Nucleophilic site |

| C4_ring | 0.12 | 0.03 | 0.09 | Nucleophilic site |

Δf = fₖ⁺ - fₖ⁻. A positive Δf indicates a site is more likely to be attacked by an electrophile, while a negative Δf indicates a site is more susceptible to nucleophilic attack. arxiv.org

Investigation of Biological Activity and Mechanistic Pathways Non Clinical Focus

Mechanisms of Molecular Interaction in Biological Systems (General)

The interaction of small molecules like 2-(2,3-Dimethylphenoxy)acetate with biological systems is fundamentally governed by their ability to bind to and modulate the function of macromolecules such as proteins. These interactions can lead to a cascade of downstream effects, altering cellular processes. The specific nature of these interactions is dictated by the compound's three-dimensional structure and chemical properties.

Ligand-Receptor Binding Modalities

The binding of a ligand to a receptor is a critical first step in initiating a biological response. While direct binding studies on this compound are not extensively documented in the available literature, the behavior of structurally similar compounds provides insight into potential binding modalities. For instance, different auxin analogs exhibit varying affinities for different auxin-binding sites, which can lead to distinct physiological outcomes like cell division versus cell elongation. mdpi.com The affinity of a ligand for its receptor is often quantified by the dissociation constant (Kd) or the IC50 value in competitive binding assays, which measures the concentration of a ligand required to displace 50% of a radiolabeled ligand.

Enzyme Inhibition and Modulation Studies

Phenoxyacetic acid derivatives have been a subject of investigation for their potential as enzyme inhibitors. mdpi.com The actions of many therapeutic agents rely on the principle of enzyme inhibition, where the drug molecule binds to an enzyme and decreases its activity. nih.gov The potency of an inhibitor is often expressed as an IC50 value, which is the concentration required to achieve 50% inhibition of the enzyme's activity. nih.gov

Research into new anti-inflammatory drugs has explored the inhibitory activity of various compounds on cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory pathway. mdpi.comresearchgate.net Simple, rapid screening methods, such as thin-layer chromatography (TLC) assays, have been developed to detect COX-2 inhibitors. mdpi.com In such assays, active inhibitors appear as clear spots against a colored background, with compounds like triterpene and sterol derivatives showing notable COX-2 inhibitory activity. mdpi.com Furthermore, other studies have designed potential inhibitors of 5-lipoxygenase (5-LOX), another enzyme involved in inflammatory processes, based on the structure of compounds like 2-(3-benzoylphenyl)propanoic acid. nih.gov These studies highlight that the phenoxyacetic acid scaffold is a viable template for developing enzyme inhibitors, suggesting that this compound could potentially interact with and modulate the activity of various enzymes.

Interaction with Specific Biochemical Pathways in Model Organisms

Small molecules can be metabolized or can interfere with existing biochemical pathways. A study on the mitochondrial biotransformation of ω-(phenoxy)alkanoic acids demonstrated that these compounds could be processed through the mitochondrial β-oxidation pathway. This pathway was exploited to deliver and biotransform prodrugs into corresponding phenolic antioxidants. Notably, the research found that methyl-group substitution on the phenoxy moiety markedly decreased the rates of biotransformation. This suggests that this compound, with its two methyl groups, might be metabolized more slowly via this pathway compared to its unsubstituted counterpart.

In microorganisms and plants, acetate (B1210297) metabolism can significantly influence central metabolic pathways. The addition of acetate can repress the synthesis of enzymes involved in photosynthetic carbon reduction and induce enzymes of the glyoxylate (B1226380) cycle, such as malate (B86768) synthetase and isocitrate lyase. nih.gov This demonstrates a direct interaction between an acetate-containing compound and the regulation of fundamental metabolic routes in model organisms.

Role as a Plant Growth Regulator or Auxin Mimic

Phenoxyacetic acids are well-recognized for their role as plant growth regulators, with many compounds in this class used as herbicides. researchgate.net Their mechanism of action often involves mimicking the natural plant hormone auxin (indole-3-acetic acid, IAA). These synthetic auxins can induce physiological effects similar to those caused by high concentrations of IAA, leading to uncontrolled growth and ultimately, phytotoxicity in sensitive plants.

Influence on Plant Physiological Processes (e.g., cell division, elongation, membrane permeability)

Auxins play a central role in controlling fundamental plant developmental processes, including cell division and elongation. nih.govresearchgate.net Studies using different synthetic auxins, such as 1-naphthaleneacetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D), have shown that these processes can be differentially regulated. nih.govnih.gov For instance, 2,4-D, a phenoxyacetic acid, preferentially stimulates cell division, whereas NAA is more effective at inducing cell elongation. researchgate.netnih.gov This differential effect implies the existence of distinct auxin perception and signaling pathways for division and elongation, with receptors showing different ligand specificities. mdpi.comnih.gov

The mechanism of auxin-induced cell elongation is often explained by the "acid growth hypothesis." According to this model, auxin binds to a receptor, stimulating proton pumps (H+-ATPases) on the cell membrane to pump hydrogen ions into the cell wall. savemyexams.com This acidification of the cell wall activates enzymes called expansins, which loosen the connections between cellulose (B213188) microfibrils, allowing the cell to take up water and expand. savemyexams.com As a phenoxyacetic acid derivative, this compound is expected to exert its influence on plant growth through similar auxin-mimicking mechanisms that affect cell division and elongation.

| Auxin Analog | Primary Effect | Concentration Requirement for Secondary Effect | Associated Signaling Pathway | Reference |

|---|---|---|---|---|

| 1-Naphthaleneacetic Acid (NAA) | Cell Elongation | High concentration for cell division | Independent of trimeric G-protein signaling | mdpi.comnih.govnih.gov |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Cell Division | Does not stimulate elongation | Sensitive to G-protein modulators | nih.govnih.gov |

Impact on Photosynthesis and Associated Metabolic Pathways

The introduction of acetate-containing compounds can have a significant impact on photosynthesis in certain organisms. In the green alga Chlamydomonas reinhardtii, the presence of acetate in the growth medium has been shown to inhibit photosynthesis, reducing both CO2 fixation and O2 evolution by approximately 50% under certain conditions. nih.gov This inhibition is linked to the repression of enzymes involved in photosynthetic carbon reduction at the transcriptional level. nih.gov

Modulation of Plant Hormone Systems and Signaling

The compound this compound belongs to the class of phenoxyacetic acids, which are well-documented as synthetic auxins. ontosight.aiencyclopedia.pubwikipedia.org Their primary mechanism of action in plants is to mimic the natural plant hormone indole-3-acetic acid (IAA), a key regulator of plant growth and development. ontosight.ainufarm.comnih.govnih.gov By binding to auxin receptors, these synthetic compounds disrupt the normal hormonal balance, leading to a cascade of physiological and morphological effects. nufarm.com

The introduction of phenoxyacetic acid herbicides leads to an overstimulation of auxin-responsive genes, resulting in uncontrolled and disorganized cell division, elongation, and differentiation. ontosight.aiwikipedia.org This aberrant growth manifests as twisting (epinasty) of stems and leaves, callus formation, and ultimately, the death of susceptible plant species. encyclopedia.pubmdpi.com The herbicidal action is selective, with broadleaf (dicotyledonous) plants being particularly vulnerable, while grasses (monocotyledonous) exhibit greater tolerance. wikipedia.orgmdpi.com This selectivity is a key feature of many phenoxyacetic acid herbicides used in agriculture.

The signaling cascade initiated by these synthetic auxins involves the stimulation of ethylene (B1197577) production, which further contributes to the observed symptoms and eventual plant demise. ontosight.ai The sustained and excessive hormonal signal overwhelms the plant's natural regulatory mechanisms that would normally control IAA levels through synthesis, degradation, and conjugation. encyclopedia.pubnufarm.com

Interference with Water and Nutrient Uptake Mechanisms

The profound disruption of normal growth processes induced by this compound and related phenoxyacetic acids extends to the plant's ability to manage water and nutrient resources. The uncontrolled cell growth in the vascular tissues, particularly the phloem and xylem, impairs the transport of water, nutrients, and photosynthates throughout the plant. nufarm.com This interference with the plant's circulatory system leads to a physiological breakdown.

Research on phenoxyacetic herbicides has shown that they can interfere with fundamental metabolic processes such as respiration and photosynthesis. encyclopedia.pubmdpi.comnih.gov Inhibition of these processes reduces the plant's energy supply and its ability to produce essential carbohydrates, further weakening it. The degradation of chlorophyll, a common effect of these herbicides, is a direct indicator of photosynthetic inhibition. encyclopedia.pubmdpi.com

Furthermore, studies on commercial herbicide formulations containing phenoxyacetic acids have revealed that they can significantly alter the uptake of minerals from the soil. nih.gov These formulations often contain adjuvants that can interact with soil minerals, including heavy metals, and influence their absorption by plant roots and subsequent translocation to other parts of the plant. nih.gov This can lead to either nutrient deficiencies or toxicities, compounding the primary herbicidal stress.

Allelopathic Effects and Mechanisms on Microorganisms and Other Plants

The herbicidal nature of this compound is, by definition, an allelopathic effect—a chemical interaction where a compound produced by one organism negatively impacts another. Phenoxyacetic acids are a classic example of synthetic allelochemicals developed for weed management. ontosight.aifrontiersin.org Their release into the environment is intended to suppress the growth of competing weed species in agricultural and other settings. nih.gov

The allelopathic mechanism of phenoxyacetic acids is rooted in their hormonal activity, as described in section 5.2.3. By inducing lethal, uncontrolled growth in susceptible plants, they effectively eliminate competition for resources like light, water, and nutrients. encyclopedia.pubmdpi.com

While the primary focus of phenoxyacetic acids is on plants, the introduction of any bioactive compound into the soil can influence the microbial community. Some studies have examined the effects of phenoxyacetic herbicides on soil microorganisms, with results indicating that at certain concentrations, they can be toxic to some cyanobacteria, primarily by inhibiting photosynthesis. nih.gov The degradation of these herbicides in the soil is dependent on microbial activity, and the composition of the microbial community can influence the persistence of the herbicide. nih.gov The allelopathic potential of related natural phenolic compounds, such as those released from various plants, has been extensively studied, revealing a broad range of phytotoxic effects that contribute to the dominance of the producing plant species. jircas.go.jp

Enzymatic Transformation and Biochemical Fate in In Vitro and Model Systems

Studies on α-Glucosidase Inhibition Mechanisms

While direct studies on the α-glucosidase inhibitory activity of this compound are not prominent in the available literature, research on structurally related compounds suggests a potential for this activity. For instance, a series of novel phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides, which contain a phenoxy acetamide (B32628) moiety, have been synthesized and evaluated for their ability to inhibit α-glucosidase. nih.gov Several of these compounds demonstrated significant inhibitory effects against yeast α-glucosidase, with some being more potent than the standard drug, acarbose. nih.gov

Kinetic analysis of the most potent compound from that study revealed a competitive inhibition mechanism. nih.gov This suggests that the molecule competes with the natural substrate for binding to the active site of the enzyme. Molecular docking studies further supported this, indicating that the phenoxy moiety could be involved in the binding interactions within the enzyme's active site. nih.gov Although these compounds are more complex than this compound, these findings indicate that the phenoxyacetic acid scaffold may serve as a basis for the design of α-glucosidase inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of Related Phenoxy Acetamide Derivatives

| Compound | Description | IC50 (µM) | Inhibition Type | Reference |

| Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamide derivative (11j) | 4-bromo derivative | 45.26 ± 0.03 | Competitive | nih.gov |

| Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamide derivative (11i) | 4-chloro derivative | 46.25 ± 0.89 | Not specified | nih.gov |

| Acarbose | Standard Inhibitor | 750.1 ± 0.23 | Competitive | nih.gov |

Acetylcholinesterase (AChE) Inhibition Research

The potential for this compound to act as an acetylcholinesterase (AChE) inhibitor has not been extensively investigated. However, research into other phenoxy derivatives and compounds with similar structural features provides some context. Phenoxyacetic acid derivatives are recognized for a wide range of biological activities, and their synthesis is often a starting point for developing various therapeutic agents. nih.govjetir.org

Studies on other classes of compounds have shown that a phenoxy group can be a component of effective AChE inhibitors. For example, certain N-substituted-5-chloro-2(3H)-benzoxazolone derivatives have been synthesized and evaluated for their AChE inhibitory activity. scispace.com Additionally, natural products containing phenolic structures have been shown to inhibit AChE. mdpi.com For instance, N-trans-feruloyldopamine, a phenolic amide, demonstrated significant AChE inhibition. mdpi.com While these compounds are structurally distinct from this compound, they highlight that the presence of a substituted aromatic ring connected to an acidic or amide functional group can be a feature of molecules that interact with the active site of acetylcholinesterase. Further research would be necessary to determine if this compound itself possesses any significant AChE inhibitory properties.

Lipoxygenase Inhibitory Activity

Direct research on the lipoxygenase (LOX) inhibitory activity of this compound is limited. However, the broader class of phenoxyacetic acid derivatives has been a subject of interest in the context of inflammatory pathways, which often involve lipoxygenases. For example, novel phenoxyacetic acid derivatives have been designed and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that, like LOX, is involved in the metabolism of arachidonic acid to produce inflammatory mediators. mdpi.com Some of these synthesized compounds showed potent and selective COX-2 inhibition. mdpi.com

Urease Inhibition Studies

There is no available scientific literature or data regarding the study of this compound as a urease inhibitor.

Interaction with Cytochrome P450 Isoforms

Specific studies detailing the interaction between this compound and cytochrome P450 (CYP) isoforms are not present in the available literature. The cytochrome P450 family of enzymes is critical in the metabolism of a vast array of compounds. These enzymes, primarily located in the liver, are responsible for Phase I oxidation reactions of many drugs and xenobiotics. The activity of CYP isoforms can be induced or inhibited by various substances, which can lead to significant drug-drug interactions, altering a drug's efficacy or toxicity. Given the metabolic role of the CYP system, it is plausible that phenoxyacetate (B1228835) derivatives could be substrates, inhibitors, or inducers of these enzymes, but specific data for this compound is unavailable.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

While direct SAR studies for this compound are not documented, research on related phenoxyacetic acid and phenoxyacetamide derivatives provides insight into how structural modifications influence biological activity against various enzymatic targets.

Correlation of Structural Features with Enzyme Inhibition Profiles

Structure-activity relationship (SAR) studies on various phenoxyacetate derivatives have revealed key structural features that determine their enzyme inhibition profiles. For instance, in the context of cyclooxygenase-2 (COX-2) inhibition, the nature and position of substituents on the phenoxy ring are critical.

Research on a series of phenoxyacetic acid derivatives demonstrated that the introduction of a bromine atom at position 4 of the phenoxy ring led to a significant increase in inhibitory activity against COX-2 compared to unsubstituted counterparts. Similarly, a para-chloro substitution on a terminal phenyl ring of a derivative was shown to have superior inhibitory effects compared to para-methyl or unsubstituted versions. These findings underscore the importance of electron-withdrawing groups at specific positions for enhancing enzymatic inhibition.

The general scaffold of phenoxyacetic acid has been a foundation for developing inhibitors for various enzymes. The phenoxy moiety itself is considered a valuable component in drug design, potentially improving target matching and selectivity. In studies on monoamine oxidase A (MAO-A) inhibitors, various substitutions on the phenoxyacetamide structure were explored to generate compounds with significant inhibitory activity.

Table 1: SAR Insights for Phenoxyacetate Derivatives against COX-2

| Base Structure | Substitution | Position | Effect on COX-2 Inhibition | Reference |

|---|---|---|---|---|

| Phenoxyacetic Acid Derivative | Bromine | 4 on Phenoxy Ring | Enhanced Activity | |

| Phenoxyacetic Acid Derivative | Chlorine | 4 on Terminal Phenyl Ring | Enhanced Activity |

This table is generated based on data for the broader class of phenoxyacetate derivatives, not specifically this compound.

Design and Synthesis of Derivatives for Enhanced Biological Response

The design and synthesis of novel phenoxyacetate derivatives are often guided by SAR findings to optimize biological activity. A common synthetic route involves the reaction of a substituted phenol (B47542) with an alpha-haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester to yield the phenoxyacetic acid derivative.

Further modifications are then made to this core structure. For example, to create novel anti-inflammatory agents targeting COX-2, phenoxyacetic acid derivatives containing an aldehyde group were synthesized. These were then reacted with various hydrazides to produce a series of hydrazone derivatives. This strategy allows for the introduction of diverse structural motifs to explore new interactions with the enzyme's active site.

Environmental Fate and Biotransformation Research

Microbial Degradation Pathways and Mechanisms

Aerobic Biodegradation Processes by Microbial Consortia

No data is currently available on the aerobic biodegradation of 2-(2,3-Dimethylphenoxy)acetate by microbial consortia.

Anaerobic Degradation Pathways

Information regarding the anaerobic degradation pathways of this compound is not present in the current scientific literature.

Identification of Key Microbial Species and Enzymes Involved

There are no published studies that identify specific microbial species or enzymes responsible for the degradation of this compound.

Influence of Environmental Factors on Degradation Rates

The impact of environmental factors such as pH, temperature, and nutrient availability on the degradation rates of this compound has not been investigated.

Enzymatic Transformations in Environmental Matrices

Role of Hydrolases and Monooxygenases in Degradation

While hydrolases and monooxygenases are often implicated in the breakdown of similar aromatic compounds, their specific role in the transformation of this compound has not been documented.

Formation of Metabolites and Intermediates

For instance, the degradation of the herbicide fluroxypyr (B1673483) has been shown to proceed through a sequence of transformations. agronomy.org This process involves the initial compound being converted into intermediate metabolites before complete mineralization. agronomy.org In one study, fluroxypyr was observed to decrease over time, with the concurrent formation of two primary metabolites which subsequently declined. agronomy.org The sequential appearance of these metabolites, a pyridinol followed by a methoxypyridine, suggests a stepwise degradation pathway. agronomy.org

Similarly, research on other phenoxy herbicides demonstrates that microbial action is the primary driver of their degradation. agronomy.org This process typically involves the diffusion of the herbicide through soil water and subsequent uptake by soil bacteria and fungi. agronomy.org Within these microorganisms, the compound undergoes oxidation, leading to the formation of carbon dioxide and potential intermediate metabolites. agronomy.org

The specific metabolites formed from this compound would be expected to result from the cleavage of the ether linkage and modifications to the aromatic ring and the acetate (B1210297) group. The initial steps would likely involve the formation of 2,3-dimethylphenol (B72121) and a corresponding acetate derivative. Further degradation of the aromatic ring would then proceed, leading to simpler organic molecules and eventual mineralization. The exact nature and concentration of these intermediates would be dependent on the specific microbial populations present in the environment and the prevailing soil conditions.

Environmental Persistence and Bioavailability Studies

The environmental persistence and bioavailability of phenoxyacetic acid herbicides are influenced by a combination of factors including their chemical structure, the properties of the soil, and climatic conditions. For this class of herbicides, weak adsorption to most agricultural soils and sediments is a common characteristic. mdpi.com This low adsorption enhances their mobility in the soil, creating a potential for leaching into surface and groundwater. mdpi.com

The persistence of these herbicides in the environment is a critical factor in assessing their potential long-term impact. Studies on related phenoxy herbicides have shown that their residues in vegetation decline over time due to a variety of processes. These include volatilization, photochemical or biological degradation on plant surfaces, weathering effects such as rain washing, absorption and translocation within the plant, and metabolic processes. oregonstate.edu For example, a study on 2,4-D and 2,4,5-T applied to chamise vegetation found half-lives of approximately 37 and 17 days, respectively. oregonstate.edu In another study in West Virginia, residues of 2,4,5-T on several plant species declined from an initial concentration of 150 mg/kg to less than 0.01 mg/kg after two years. oregonstate.edu